(E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one
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Overview
Description
(E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, an octylimino group, and a trifluoromethyl group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Imino Group: The octylimino group is formed by the condensation of the pyrazolone derivative with an octylamine.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.
Mechanism of Action
The mechanism of action of (E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the imino and trifluoromethyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Nitrophenyl)-4-((hexylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one: Similar structure with a hexyl group instead of an octyl group.
(E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(methyl)-1H-pyrazol-3(2H)-one: Similar structure with a methyl group instead of a trifluoromethyl group.
(E)-2-(4-Aminophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one: Similar structure with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
(E)-2-(4-Nitrophenyl)-4-((octylimino)methyl)-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C19H23F3N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-(octyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H23F3N4O3/c1-2-3-4-5-6-7-12-23-13-16-17(19(20,21)22)24-25(18(16)27)14-8-10-15(11-9-14)26(28)29/h8-11,13,24H,2-7,12H2,1H3 |
InChI Key |
SORCEBGLUQUTGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=CC1=C(NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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